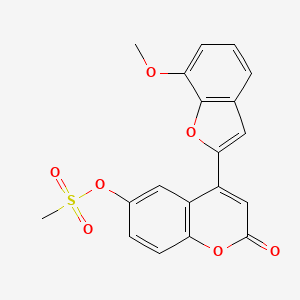

4-(7-甲氧基-1-苯并呋喃-2-基)-2-氧代-2H-色满-6-基甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often requires innovative methods to achieve the desired structures. In the context of synthesizing substituted naphtho[1,2-b]benzofuran-7(8H)-ones, a novel approach has been developed that utilizes the photorearrangement reaction of 4H-chromen-4-one derivatives. This method involves the photocyclization of the hexatriene system, followed by a [1,9]-H-sigmatropic rearrangement and heterocyclic ring opening. The starting materials for this synthesis are terarylenes, which are prepared through a three-component tandem condensation involving 3-(dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-ones, arylglyoxals, and cyclic 1,3-diketones .

Molecular Structure Analysis

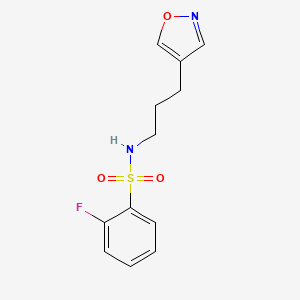

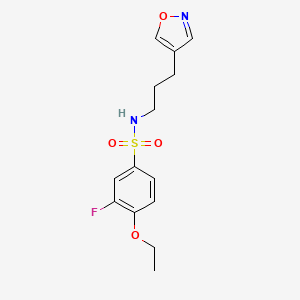

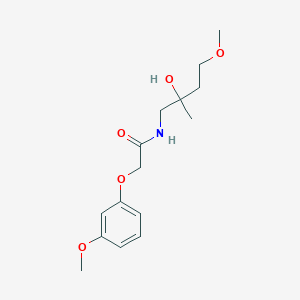

The molecular structure of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate is not directly discussed in the provided papers. However, the synthesis process described in the first paper suggests that the molecule would likely have a complex structure featuring a benzofuran moiety and a chromenone framework. The methanesulfonate group mentioned in the molecule's name indicates the presence of a sulfonate ester, which is a common functional group in organic chemistry known for its good leaving group properties .

Chemical Reactions Analysis

The use of methanesulfonic acid is highlighted in the context of reductive ring-opening reactions of O-benzylidene acetals. Methanesulfonic acid serves as an efficient substitute for ethereal HCl, facilitating the reaction with sodium cyanoborohydride in THF. The reaction exhibits normal regioselectivity, predominantly yielding 6-O-benzyl ethers with a free 4-OH group. This suggests that methanesulfonic acid can play a crucial role in the manipulation of molecular structures, potentially including the synthesis or modification of the molecule .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate are not detailed in the provided papers, general properties can be inferred based on the functional groups present. The molecule likely exhibits aromaticity due to the benzofuran and chromenone rings, which would influence its electronic properties and reactivity. The methanesulfonate ester group is known for its solubility in organic solvents and its ability to act as a leaving group in nucleophilic substitution reactions. The presence of the methoxy group could also affect the molecule's polarity and hydrogen bonding potential .

科学研究应用

结构分析和分子相互作用

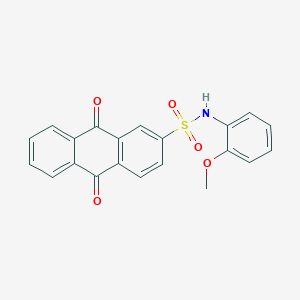

已研究了类似于 4-(7-甲氧基-1-苯并呋喃-2-基)-2-氧代-2H-色满-6-基甲磺酸盐的化合物的晶体结构。例如,N-[2-(6-甲氧基-2-氧代-2H-色满-4-基)-苯并呋喃-3-基]-苯甲酰胺的晶体和分子结构显示了分子间氢键和分子内 π-π 相互作用,这对于理解分子相互作用和稳定性至关重要 (Anuradha 等,2012)。

合成和表征

相关化合物的合成和表征提供了对 4-(7-甲氧基-1-苯并呋喃-2-基)-2-氧代-2H-色满-6-基甲磺酸盐的化学性质和潜在应用的见解。例如,4-羟基-色满-2-酮及其抗菌活性的合成突出了这些化合物在医学应用中的潜力 (Behrami & Dobroshi,2019)。

抗菌活性

4-(7-甲氧基-1-苯并呋喃-2-基)-2-氧代-2H-色满-6-基甲磺酸盐的一些衍生物表现出显着的抗菌性能。例如,新型香豆素衍生物的合成和测试对细菌菌株显示出有希望的结果,表明在抗菌疗法中具有潜在应用 (Al-Rifai 等,2011)。

在天然产物合成中的应用

该化合物的结构特征也与合成天然物质和药物密切相关。例如,合成双苄基氧杂环,包括苯并呋喃和色满,在创造天然产物和药物方面至关重要 (Kumbhar 等,2007)。

分子动力学和理论研究

对类似化合物的计算研究,如 4-(2-氧代-2H-苯并[h]色满-4-基甲氧基)-苯甲醛苯并呋喃香豆素衍生物的研究,提供了对分子动力学和电子性质的见解,这对于开发新材料和药物至关重要 (Mallikarjunaiah 等,2021)。

安全和危害

属性

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7S/c1-23-16-5-3-4-11-8-17(25-19(11)16)14-10-18(20)24-15-7-6-12(9-13(14)15)26-27(2,21)22/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVOMODNECTCKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl methanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

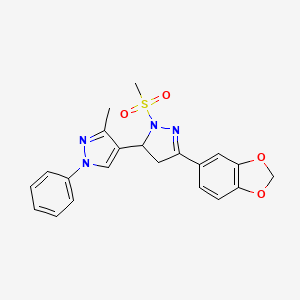

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

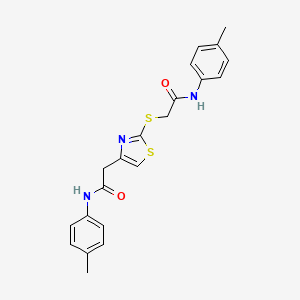

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

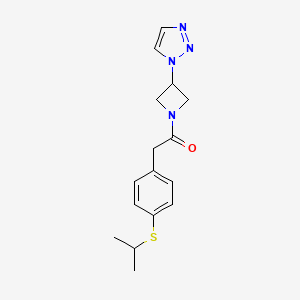

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)